1,1,2,2-四(吡啶-4-基)乙烯

描述

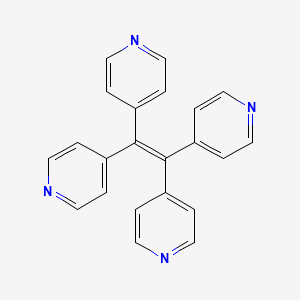

1,1,2,2-Tetra(pyridin-4-yl)ethene is a useful research compound. Its molecular formula is C22H16N4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,2,2-Tetra(pyridin-4-yl)ethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetra(pyridin-4-yl)ethene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Production of Coordination Polymers : It's used to produce a two-dimensional coordination polymer that forms a stable, porous, three-dimensional supramolecular structure (Xue et al., 2019).

Coordination Chemistry and Metallosupramolecular Synthons : It plays a role in coordination chemistry, particularly with metals like silver, copper, palladium, and zinc (Steel & Sumby, 2003).

Study of Platinum Complexes : This compound is useful in studying platinum complexes, including those with potential anti-tumor properties (Ismail, Kerrison, & Sadler, 1982).

Applications in Sensing Technologies : It has potential applications in pressure and acid/alkali fluorescence sensing (Xiong et al., 2018).

Building Block for Nonlinear Optical/Electro-Optic Multilayers : It's used as a building block for highly transparent nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).

Synthesis of Cyclobutenes : It serves as a precursor in the room temperature synthesis of cyclobutenes (Alcaide et al., 2015).

Role in Hydrogen-Bonding Interactions : This compound is important in hydrogen-bonding interactions between linear bipyridinium cations and nitrate anions (Felloni et al., 2002).

Synthesis of Tetraketone and Tetraaldehyde Derivatives : It is used for synthesizing tetraketone and tetraaldehyde derivatives (Er et al., 2008).

Photochromic Systems : It can be utilized in photochromic systems with reversible ring-closure reactions and high quantum yields (Nakayama, Hayashi, & Irie, 1991).

Valence Tautomerism and Luminescence in Coordination Polymers : It's involved in two-dimensional coordination polymers that incorporate valence tautomerism and luminescence (Liu et al., 2022).

Inorganic Crystal Engineering : This compound is a potential new direction for inorganic crystal engineering (Blake et al., 1997).

Fluorescent Platforms and Energy Donors : It can be used in tetraphenylethene-based supramolecular coordination frameworks as fluorescent platforms and energy donors for efficient artificial light-harvesting materials and cancer cell imaging (Wang et al., 2020).

Cocrystal Salt Formation : It forms part of the cocrystal salt tetraaquabis[trans-1,2-bis(pyridin-4-yl)ethene-N]iron(II), a rare example of a mononuclear FeII compound (Addala et al., 2019).

Highly Emissive in Condensed Phase : It's highly emissive in the condensed phase, with a fluorescence quantum yield of up to 74.1% in a solid film (Zhang et al., 2015).

Fluorescent pH Sensor and Chemosensor : It can be used as a fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Fluorescent Sensor for VOCs : It exhibits intense blue luminescence and sensitivity to toxic volatile organic compounds (VOCs) (Zhao et al., 2016).

Crystal Structures with 4-Alkoxybenzoic Acids : It's involved in crystal structures with 4-alkoxybenzoic acids, showing two acid molecules and one base molecule held together by O-HN hydrogen bonds (Tabuchi, Gotoh, & Ishida, 2016).

Use in Electrochromic Devices : It's used in the synthesis of new electrochromic polymers, exhibiting a color change from transparent to dark blue with good open circuit memory (Carbas et al., 2016).

Intramolecular Charge Transfer Studies : It's studied for its intramolecular charge transfer, although the transfer is limited in certain derivatives (Andreu, Malfant, Lacroix, & Cassoux, 2000).

属性

IUPAC Name |

4-(1,2,2-tripyridin-4-ylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIDKYAFTJKSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetra(pyridin-4-yl)ethene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

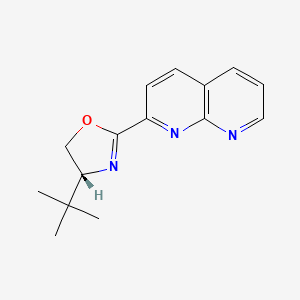

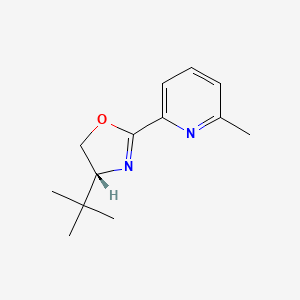

![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)

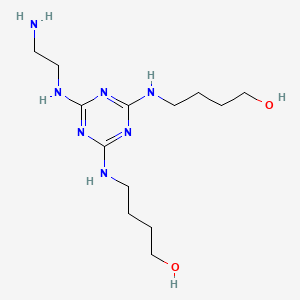

![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)

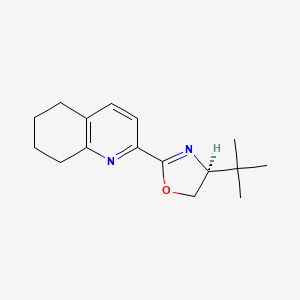

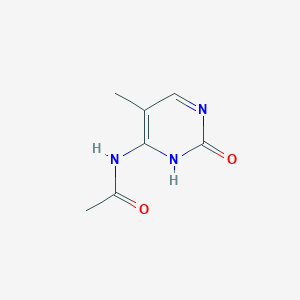

![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)